![molecular formula C20H18F3NO5 B2437654 2-amino-7-méthyl-5-oxo-4-[4-(trifluorométhyl)phényl]-4H,5H-pyrano[3,2-c]pyran-3-carboxylate de propan-2-yle CAS No. 625375-46-4](/img/structure/B2437654.png)

2-amino-7-méthyl-5-oxo-4-[4-(trifluorométhyl)phényl]-4H,5H-pyrano[3,2-c]pyran-3-carboxylate de propan-2-yle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

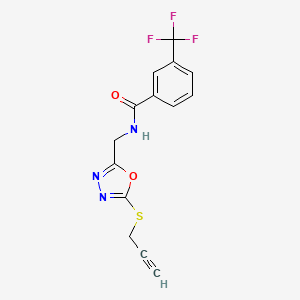

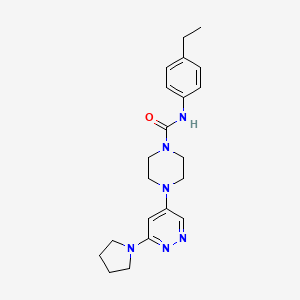

Propan-2-yl 2-amino-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carboxylate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a pyrano[3,2-c]pyran ring system, and an amino group

Applications De Recherche Scientifique

Propan-2-yl 2-amino-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carboxylate has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.

Medicine: The compound’s potential pharmacological properties are of interest for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mécanisme D'action

Target of Action

The primary target of this compound, also known as HMS1555K16 or IDI1_033282, is the enzyme IDI1 (Isopentenyl-Diphosphate Delta Isomerase 1) . IDI1 is a peroxisomally-localized enzyme that catalyzes the interconversion of isopentenyl diphosphate (IPP) to its highly electrophilic isomer, dimethylallyl diphosphate (DMAPP), which are the substrates for the successive reaction that results in the synthesis of farnesyl diphosphate and, ultimately, cholesterol .

Mode of Action

The compound interacts with IDI1 and SREBP2, which are hub target genes, to ameliorate intrahepatic cholestasis in rats . The treatment mechanism is associated with the regulation of lipoprotein receptor (LDLr) to reduce cholesterol intake and 3-Hydroxy-3-Methylglutaryl-CoA reductase (HMGCR), and 3-Hydroxy-3-Methylglutaryl-CoA synthase 1 (HMGCS1) to decrease cholesterol synthesis .

Biochemical Pathways

The compound affects the cholesterol biosynthesis pathway. By interacting with IDI1, it influences the conversion of IPP to DMAPP, a critical step in the synthesis of farnesyl diphosphate, a precursor to cholesterol . It also regulates the expression of LDLr, HMGCR, and HMGCS1, thereby controlling cholesterol intake and synthesis .

Result of Action

The result of the compound’s action is the amelioration of intrahepatic cholestasis, a condition characterized by the accumulation of bile in the liver . This is achieved through the regulation of cholesterol intake and synthesis, which are key factors in the development of this condition .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-amino-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrano[3,2-c]pyran core, followed by the introduction of the trifluoromethyl group and the amino group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can also help in maintaining consistent quality and reducing production costs.

Analyse Des Réactions Chimiques

Types of Reactions

Propan-2-yl 2-amino-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially useful properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

Propan-2-yl 2-amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[3,2-c]pyran-3-carboxylate: Lacks the trifluoromethyl group, which may result in different reactivity and biological activity.

Propan-2-yl 2-amino-7-methyl-5-oxo-4-[4-methylphenyl]-4H,5H-pyrano[3,2-c]pyran-3-carboxylate: Contains a methyl group instead of a trifluoromethyl group, potentially altering its chemical and biological properties.

Uniqueness

The presence of the trifluoromethyl group in propan-2-yl 2-amino-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carboxylate makes it unique compared to similar compounds. This group can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to various targets, making it a valuable molecule for research and development in multiple fields.

Propriétés

IUPAC Name |

propan-2-yl 2-amino-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3NO5/c1-9(2)27-19(26)16-14(11-4-6-12(7-5-11)20(21,22)23)15-13(29-17(16)24)8-10(3)28-18(15)25/h4-9,14H,24H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDLPALDOQVKHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC(C)C)C3=CC=C(C=C3)C(F)(F)F)C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide](/img/structure/B2437571.png)

![4'-phenyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B2437573.png)

![Bicyclo[4.2.0]oct-2-en-7-one](/img/structure/B2437578.png)

![2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2437580.png)

![2-Chloro-N-[2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B2437584.png)

![(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2437585.png)

![1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2437586.png)

![2-[4-(5-fluoro-2-methylbenzenesulfonyl)piperazin-1-yl]-4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B2437587.png)